6-Fluoro-1H-indol-3-amine hydrochloride
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Overview
Description
6-Fluoro-1H-indol-3-amine hydrochloride is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions . The resulting indole derivative can then be further modified to introduce the fluorine atom.
Industrial Production Methods
Industrial production of 6-Fluoro-1H-indol-3-amine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1H-indol-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can have different biological and chemical properties.
Scientific Research Applications
6-Fluoro-1H-indol-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Fluoro-1H-indol-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
5-Fluoroindole: Another fluorinated indole derivative with different biological activities.
Indole-3-carbinol: A compound found in cruciferous vegetables with anticancer properties.
Uniqueness
6-Fluoro-1H-indol-3-amine hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to other indole derivatives. This fluorine substitution can enhance the compound’s stability, bioavailability, and interaction with biological targets .
Biological Activity
6-Fluoro-1H-indol-3-amine hydrochloride is a synthetic compound belonging to the indole derivatives class, which are known for their diverse biological activities. This compound is characterized by the presence of a fluorine atom at the 6-position of the indole ring and an amine group at the 3-position, contributing to its unique pharmacological profile. The molecular formula is C₉H₉FN₂·HCl, with a molecular weight of approximately 164.18 g/mol. This article outlines its biological activity, including anticancer properties, interactions with neurotransmitter systems, and potential antimicrobial effects.
The synthesis of this compound can be achieved through various methods, often involving nucleophilic substitution and other organic reactions. The presence of both fluorine and an amine functional group enhances its reactivity and solubility, making it suitable for medicinal chemistry applications.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit specific kinases involved in cancer cell proliferation, suggesting its potential as an anticancer agent.
Key Findings:
- Inhibition of Kinase Activity: Studies have demonstrated that this compound can inhibit pathways critical for tumor growth, particularly in breast cancer models .
- Cytotoxicity: In vitro studies report IC50 values indicating potent cytotoxic effects against various cancer cell lines, including MCF-7 (human breast cancer) and Hs578T (triple-negative breast cancer) cells .
Neurotransmitter System Interactions
This compound may also interact with serotonin receptors, influencing mood and behavior. This interaction suggests potential applications in treating neurological disorders.
Mechanisms of Action:
- Serotonin Receptor Modulation: Compounds with similar structures have shown to affect serotonin signaling pathways, which could be beneficial in developing treatments for depression and anxiety disorders.
Comparative Analysis with Similar Compounds
To further understand the biological activity of this compound, it is helpful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
5-Chloro-6-fluoro-1H-indol-3-amine hydrochloride | C₈H₇ClF₂N₂·HCl | Contains chlorine; potential anticancer activity |
2-(6-fluoro-1H-indol-3-yl)propan-1-amine hydrochloride | C₁₁H₁₄ClFN₂ | Additional propanamine side chain; studied for CNS activity |
5-Fluoroindole | C₈H₆F₁N | Lacks an amine group; used as a precursor in various syntheses |
This table illustrates how variations in halogen substitutions affect biological activity and chemical reactivity.
Case Studies and Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of indole derivatives, including this compound:
- Cytotoxicity Studies: In vitro tests reveal that this compound has significant cytotoxic activity against MCF-7 cells with IC50 values as low as 0.095 μM, indicating its potential as a lead compound for further development in cancer therapy .
- Mechanistic Insights: Mechanistic investigations show that the compound induces apoptosis in cancer cells by modulating key apoptotic markers such as Bcl2 and Bax .
- Antifungal Activity: Preliminary findings suggest antifungal properties against Cryptococcus neoformans, highlighting its potential beyond anticancer applications .
Properties
Molecular Formula |
C8H8ClFN2 |
---|---|
Molecular Weight |
186.61 g/mol |
IUPAC Name |
6-fluoro-1H-indol-3-amine;hydrochloride |
InChI |
InChI=1S/C8H7FN2.ClH/c9-5-1-2-6-7(10)4-11-8(6)3-5;/h1-4,11H,10H2;1H |
InChI Key |
XBEJOHUEFRYBLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)NC=C2N.Cl |
Origin of Product |
United States |
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